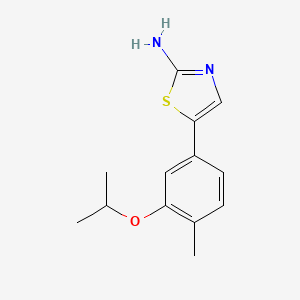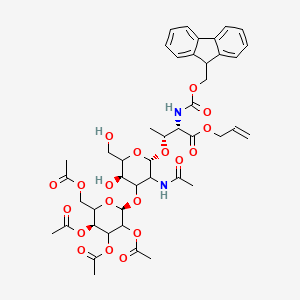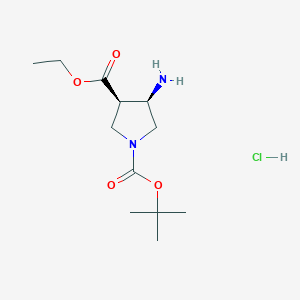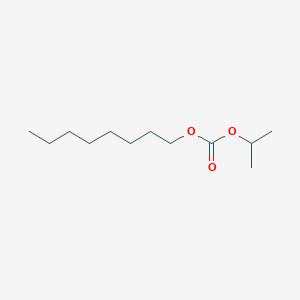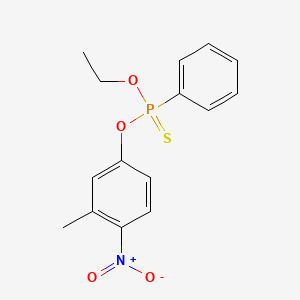
Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester is an organophosphorus compound with the molecular formula C15H16NO4PS. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a phosphonothioate group bonded to a phenyl ring, an ethyl group, and a nitro-substituted tolyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester typically involves the reaction of phenylphosphonothioic dichloride with ethanol and 4-nitro-m-tolyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
PhP(S)Cl2+C2H5OH+4-nitro-m-tolyl alcohol→Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of new esters or thioesters.
Applications De Recherche Scientifique
Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals, especially as enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its insecticidal properties.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting AChE, phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester causes an accumulation of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other organophosphorus insecticides.
Comparaison Avec Des Composés Similaires
- Phenylphosphonothioic acid O-ethyl O-(4-nitrophenyl) ester
- Phenylphosphonothioic acid O-ethyl O-(4-nitro-o-tolyl) ester
Comparison: Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester is unique due to its specific nitro-substituted tolyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different levels of potency and selectivity in enzyme inhibition, making it a valuable subject for further research.
Propriétés
Numéro CAS |
898-77-1 |
|---|---|
Formule moléculaire |
C15H16NO4PS |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
ethoxy-(3-methyl-4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H16NO4PS/c1-3-19-21(22,14-7-5-4-6-8-14)20-13-9-10-15(16(17)18)12(2)11-13/h4-11H,3H2,1-2H3 |
Clé InChI |
VFPPCHOMKLARRT-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


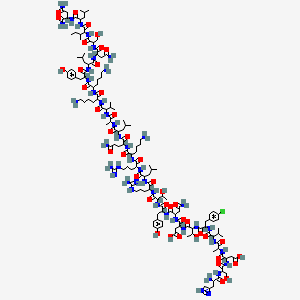
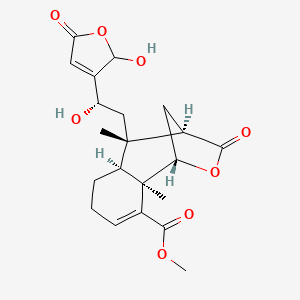
![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)
![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)
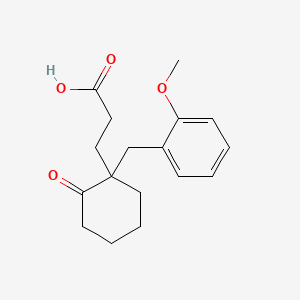
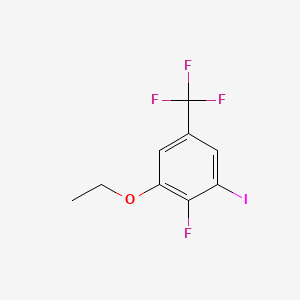
![(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)
